13-Oxooctadecanoic acid

Description

Contextualization of Oxo-Fatty Acids as Bioactive Lipids

Oxo-fatty acids (oxo-FAs) are a class of bioactive lipids that have garnered increasing attention for their diverse physiological roles. These molecules are characterized by the presence of a ketone group on the fatty acid chain. Once considered mere metabolic intermediates, emerging research has identified them as significant signaling molecules involved in a variety of biological processes. nih.govacs.org

Saturated oxo-fatty acids (SOFAs) have been identified as a previously unrecognized class of endogenous bioactive lipids. nih.govacs.org Found in human plasma, these molecules carry an oxo functionality at various positions along their long chain. nih.gov Studies have demonstrated that certain SOFAs can inhibit the in vitro growth of human cancer cell lines. nih.govacs.org For instance, specific oxostearic acids have been shown to suppress the expression of critical regulators of cell growth and proliferation. nih.govacs.org This suggests that naturally occurring SOFAs may play a protective role in human health. nih.govacs.org

The bioactivity of oxo-FAs extends to their interaction with perixosome proliferator-activated receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism. mdpi.com Certain oxo-FAs have been shown to act as agonists for PPARs, highlighting their potential as modulators of metabolic pathways. mdpi.com The discovery of these activities underscores the importance of oxo-FAs as a class of bioactive lipids with potential therapeutic applications. mdpi.comresearchgate.net

Nomenclature and Structural Variants in Research Literature

The nomenclature and structural representation of oxo-FAs can vary in scientific literature, leading to potential ambiguity. A standardized system is crucial for clarity and consistency in research. The term "octadecanoids" broadly encompasses the oxygenated products of 18-carbon fatty acids. acs.org

A key distinction within the family of 13-oxo fatty acids is the level of saturation in the carbon chain.

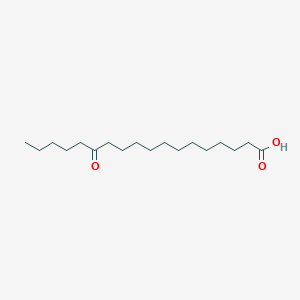

13-Oxooctadecanoic acid is the saturated form, meaning its 18-carbon chain contains only single bonds. Its molecular formula is C₁₈H₃₄O₃. larodan.com

13-Oxo-9Z,11E-octadecadienoic acid , on the other hand, is an unsaturated form. It possesses an 18-carbon chain with two double bonds at the 9th and 11th positions, with specific cis (Z) and trans (E) configurations. Its molecular formula is C₁₈H₃₀O₃. larodan.com

This difference in saturation significantly impacts the molecule's three-dimensional structure and, consequently, its biological activity. For example, 13-Oxo-9Z,11E-octadecadienoic acid has been investigated for its anti-inflammatory effects and its role as a PPAR-α agonist. nih.gov

In the scientific literature, this compound may be referred to by several synonyms. It is crucial to recognize these alternative names to ensure a comprehensive understanding of the existing research.

Related octadecanoids include a wide array of 18-carbon fatty acids with varying degrees of oxidation and saturation. These are classified within the LIPID MAPS system under "Octadecanoids [FA02]". lipidmaps.org This category includes other oxo-fatty acids, as well as hydroxy and epoxy derivatives. lipidmaps.org The nomenclature often uses the prefix "oxo-" to denote the ketone functionality, which is in accordance with IUPAC standards, although "keto-" is also commonly used. acs.org

Properties

IUPAC Name |

13-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZICDVDQHWVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Distribution in Research Contexts

Natural Presence in Biological Systems

Research has pinpointed the existence of 13-Oxooctadecanoic acid and its unsaturated analog, 13-oxo-octadecadienoic acid (13-oxo-ODE), in a range of organisms. The context of their discovery, whether as a direct isolate or a metabolic product, is crucial to understanding their biological relevance.

While direct isolation of the saturated this compound from plants is not extensively documented, its unsaturated precursors are found in several plant species.

Salicornia herbacea L. : This halophyte, commonly known as glasswort, is a source of the related compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE). nih.gov This dienoic keto acid has been isolated from extracts of the plant. nih.gov

Glycine max : Soybeans are a major source of various fatty acids, including linoleic and oleic acids, and contain enzymes like lipoxidase (B8822775) that are involved in fatty acid metabolism. mdpi.comsigmaaldrich.com However, literature does not specify the natural presence of this compound in Glycine max. mdpi.comfrontiersin.orgnih.govresearchgate.net

Carthamus oxyacanthus : Studies on this plant have identified the presence of other related oxylipins, such as (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid (9-HODE). researchgate.net While rich in linoleic and oleic oils, the presence of this compound in Carthamus oxyacanthus is not explicitly confirmed in the reviewed research. nih.gov

Artemisia argyi : The leaves of this plant, also known as Chinese moxa, have been found to contain the unsaturated analog, 13-oxo-ODE. medchemexpress.com While extensive phytochemical analyses have been conducted on Artemisia argyi, they have not specifically identified the saturated this compound. frontiersin.orgnih.govmdpi.com

The gut microbiome plays a significant role in metabolizing dietary fats into a variety of bioactive compounds, including oxo fatty acids.

Gut Microbiota and Lactic Acid Bacteria : The saturation of polyunsaturated fatty acids is a detoxification pathway for anaerobic bacteria in the gut. jsbms.jp This metabolism generates a series of functional fatty acids, including hydroxy and oxo fatty acids. jsbms.jppnas.org Some species of lactic acid bacteria can hydrate (B1144303) the double bond of 18-carbon fatty acids to produce 13-hydroxy fatty acids. jsbms.jp These can be further oxidized to their corresponding keto forms. For instance, Lactobacillus plantarum is known to produce a variety of fatty acid intermediates, including 10-oxooctadecanoic acid. pnas.orgnih.gov The detection of 13-hydroxy-9-cis-octadecenoic acid at higher levels in mice with conventional gut flora compared to germ-free mice points to its production by lactic acid bacteria. pnas.orgnih.gov This suggests a microbial origin for its oxidized counterpart, this compound, as a plausible metabolite in the gut environment. researchgate.net

This compound and its precursors are found in various mammalian tissues and fluids, often arising from the oxidation of linoleic acid.

Human Plasma : A class of oxidized fatty acids known as saturated oxo fatty acids (SOFAs), which includes various oxostearic acids, has been identified in human plasma. nih.gov

Rat Colonic Mucosa : The unsaturated analog, 13-oxo-ODE, is produced from 13-hydroxyoctadecadienoic acid (13-HODE) by a dehydrogenase enzyme present in the colonic mucosa of rats.

Rabbit Reticulocyte Plasma and Mitochondrial Membranes : The dienoic form, 13-oxo-ODE, has also been detected in preparations of rabbit reticulocyte plasma and within mitochondrial membranes.

Porcine Polymorphonuclear Leukocytes : These immune cells have been shown to metabolize 13-HODE into 13-oxooctadecenoic acid (referred to as 11,12-dihydro-13-oxo-ODE).

Biosynthesis and Metabolic Pathways

Enzymatic Biotransformations

The direct precursor to 13-OxoODE is 13-hydroxyoctadecadienoic acid (13-HODE). The conversion of 13-HODE to 13-OxoODE is catalyzed by an NAD+-dependent dehydrogenase. wikipedia.orglipidmaps.orgnih.gov This enzyme, known as 13-HODE dehydrogenase, facilitates the oxidation of the hydroxyl group at the C-13 position of 13-HODE to a keto group, resulting in the formation of 13-OxoODE. nih.govnih.gov This enzymatic activity has been identified in various tissues, including the colonic mucosa of rats. lipidmaps.org Studies have shown that the activity of 13-HODE dehydrogenase correlates with the differentiation of intestinal cells. nih.gov

Table 1: Enzymatic Conversion of 13-HODE to 13-OxoODE

| Substrate | Enzyme | Cofactor | Product |

|---|---|---|---|

| 13-hydroxyoctadecadienoic acid (13-HODE) | 13-HODE dehydrogenase | NAD+ | 13-Oxooctadecanoic acid (13-OxoODE) |

Lipoxygenases (LOXs) are crucial enzymes in the initial steps of 13-OxoODE biosynthesis, as they are responsible for producing the 13-HODE precursor. nih.govnih.gov Specifically, 15-lipoxygenase (15-LOX) acts on linoleic acid to produce 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govnih.gov This hydroperoxy fatty acid is then rapidly reduced to the more stable 13-HODE. wikipedia.orgnih.gov While there are different isoforms of lipoxygenase, 15-LOX-1 is particularly efficient in metabolizing linoleic acid to form the 13(S)-hydroperoxy derivative, which is subsequently converted to 13(S)-HODE. wikipedia.orgnih.gov The production of 13-oxoODE is consequently linked to the activity of 15-LOX through the formation of its immediate precursor. lipidmaps.org

In certain metabolic pathways, particularly in microorganisms like Lactobacillus plantarum, a multi-enzyme system is involved in the transformation of unsaturated fatty acids. sci-hub.senih.govasm.org This system includes a fatty acid hydratase (CLA-HY), a dehydrogenase (CLA-DH), an isomerase or decarboxylase (CLA-DC), and an enone reductase (CLA-ER). sci-hub.seasm.org These enzymes work in concert to saturate double bonds and can generate hydroxy and oxo fatty acids as intermediates. sci-hub.se For instance, CLA-HY can hydrate (B1144303) linoleic acid to form a hydroxy fatty acid. sci-hub.seuniprot.org Subsequently, CLA-DH can oxidize this hydroxy fatty acid to an oxo fatty acid. asm.org While this system is primarily associated with the production of conjugated linoleic acid (CLA), the intermediate formation of oxo fatty acids highlights a potential alternative pathway for their biosynthesis. sci-hub.seresearchgate.net

The primary substrate for the biosynthesis of 13-OxoODE is linoleic acid. nih.govnih.gov However, other unsaturated fatty acids can also be converted to various oxo fatty acids through similar enzymatic pathways. gerli.com Enzymes like lipoxygenases and cytochrome P450 can act on alpha-linolenic acid, gamma-linolenic acid, and oleic acid to produce a variety of oxygenated metabolites, including hydroxy and subsequently oxo fatty acids. uniprot.orggerli.com For example, linoleate (B1235992) hydratase (CLA-HY) is capable of hydrating not only linoleic acid but also alpha-linolenic acid, gamma-linolenic acid, and oleic acid to their corresponding 10-hydroxy fatty acids. uniprot.org These hydroxy fatty acids can then potentially be oxidized to oxo fatty acids.

The formation of a hydroxy fatty acid is a critical intermediate step in the biosynthesis of 13-OxoODE from unsaturated fatty acids. gerli.comnih.gov This hydroxylation is typically achieved through the action of lipoxygenases, which introduce a hydroperoxy group that is subsequently reduced to a hydroxyl group. nih.govnih.gov In the case of 13-OxoODE synthesis from linoleic acid, 15-lipoxygenase catalyzes the formation of 13-HPODE, which is then reduced to 13-HODE. researchgate.net This hydroxylation at the 13th carbon is the necessary precursor step for the subsequent oxidation to the oxo group. nih.gov

The final step in the formation of 13-OxoODE is the oxidation of the hydroxyl group of 13-HODE to a keto (oxo) group. nih.govnih.gov This reaction is specifically catalyzed by an NAD+-dependent dehydrogenase. wikipedia.orglipidmaps.org This enzymatic oxidation is a common mechanism in fatty acid metabolism for the interconversion of hydroxy and oxo derivatives. aatbio.comlibretexts.org The presence and activity of this dehydrogenase are therefore rate-limiting for the production of 13-OxoODE from its hydroxy precursor. nih.gov

Table 2: Unsaturated Fatty Acid Precursors and their Potential for Oxo Fatty Acid Formation

| Unsaturated Fatty Acid | Key Enzymes in Conversion | Intermediate Hydroxy Fatty Acid (Example) | Potential Oxo Fatty Acid Product |

|---|---|---|---|

| Linoleic Acid | 15-Lipoxygenase, Dehydrogenase | 13-Hydroxyoctadecadienoic acid (13-HODE) | This compound (13-OxoODE) |

| Alpha-Linolenic Acid | Lipoxygenase, Dehydrogenase | 10-hydroxy-cis-12,cis-15-octadecadienoic acid | 10-Oxo-octadecadienoic acid derivative |

| Gamma-Linolenic Acid | Lipoxygenase, Dehydrogenase | 10-hydroxy-cis-6,cis-12-octadecadienoic acid | 10-Oxo-octadecadienoic acid derivative |

| Oleic Acid | Fatty Acid Hydratase, Dehydrogenase | 10-hydroxyoctadecanoic acid | 10-Oxooctadecanoic acid |

Conversion Pathways of Unsaturated Fatty Acids (e.g., Linoleic Acid, Alpha-Linolenic Acid, Gamma-Linolenic Acid, Oleic Acid)

Microbial Metabolic Pathways

The gut microbiota plays a significant role in metabolizing dietary fatty acids into various bioactive compounds. Certain strains of gut bacteria, including Lactobacillus plantarum, are known to possess enzymes that produce hydroxy fatty acids and oxo fatty acids from polyunsaturated fatty acids. nih.govbiorxiv.org For instance, different probiotic strains of Lactobacillus plantarum have demonstrated the ability to convert linoleic acid into various metabolites. mattioli1885journals.com While these bacteria are well-known producers of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) through the fermentation of dietary fibers, their role extends to the biotransformation of long-chain fatty acids. mdpi.comnih.govmdpi.com The production of these metabolites can vary significantly between different strains of the same species. mattioli1885journals.com For example, studies have shown that L. plantarum can produce conjugated linoleic acid (CLA) and other oxidized derivatives. mattioli1885journals.com

| Microbial Genus | Precursor Fatty Acid | Metabolite Class | Reference |

| Lactobacillus | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Hydroxy fatty acids, Oxo fatty acids, Conjugated fatty acids | nih.govmattioli1885journals.com |

| Bifidobacterium | Linoleic Acid | Conjugated Linoleic Acid | mattioli1885journals.com |

| Clostridium | Dietary Fiber | Short-Chain Fatty Acids (e.g., Butyrate) | nih.gov |

Specific microbial genera, such as Nocardia and Mycobacterium, are recognized for their complex lipid metabolism. nih.gov These Gram-positive actinomycetes are characterized by the presence of long-chain mycolic acids in their cell walls and are potent degraders of steroids and other lipids. nih.govoup.com While they are known to metabolize fatty acids, their specific production of this compound is not as well-documented as their role in sterol catabolism. oup.comuba.ar Nocardia and Mycobacterium possess NAD(P)-dependent dehydrogenases involved in these catabolic pathways. oup.com Nocardia globerula, for example, can synthesize and accumulate triacylglycerols (TAG) when grown on hydrocarbons, with the resulting fatty acid composition being directly related to the substrate. uba.ar Similarly, Mycobacterium tuberculosis is known to interfere with host cell lipid metabolism, inducing changes that lead to the accumulation of lipids within macrophages. nih.govelifesciences.org This involves the regulation of both de novo fatty acid synthesis and fatty acid oxidation. nih.gov

In anaerobic environments, microorganisms have developed specific pathways to degrade fatty acids. nih.gov The primary mechanism is β-oxidation, where fatty acids are broken down to produce acetate. researchgate.netoup.com This process is carried out by specialized syntrophic bacteria that produce H2. nih.gov Long-chain fatty acids can also be degraded via α-oxidation. nih.govtandfonline.com While these pathways are primarily for energy extraction, they also serve as a form of detoxification by breaking down potentially disruptive lipid molecules. The initial step in anaerobic fatty acid degradation involves hydrolysis of acyl lipids by microbial lipases, releasing free fatty acids. nih.govtandfonline.com In environments with long retention times, such as sediments, even long-chain fatty acids are effectively degraded through β-oxidation. nih.gov The conversion of potentially inhibitory long-chain fatty acids, like C18 variants, into shorter-chain fatty acids can alleviate their negative impact on microbial communities, such as methanogens. researchgate.net

Mammalian Metabolic Pathways

This compound is formed endogenously in mammals primarily through the oxidation of linoleic acid. nih.gov This process can occur in various tissues. nih.gov Once formed, 13-OXO is a bioactive compound that can interact with cellular components. nih.gov Studies have shown that it binds to cellular proteins, particularly through reactions with protein-derived thiol groups from cysteine residues. nih.gov

The subcellular localization of fatty acid metabolism is complex. Long-chain fatty acid-activating enzymes, which are crucial for fatty acid metabolism, are found in various cellular compartments. For instance, Acyl-CoA synthetases (ACSLs) are located on the endoplasmic reticulum (ER) and mitochondria. researchgate.netnih.gov FATP4, another key enzyme, is localized to the endoplasmic reticulum and is involved in driving fatty acid uptake. researchgate.net ACSL3 has been found on the perimeter of lipid droplets and on membranes involved in trafficking from the trans-Golgi network and endosomes, while ACSL4 is more associated with the endoplasmic reticulum. nih.gov Although the precise location of this compound itself is not definitively mapped to all the listed locations, its precursors and the machinery for its synthesis and subsequent reactions are distributed between the cytoplasm, endoplasmic reticulum, and lipid droplets (adiposomes).

| Cellular Location | Associated Process/Enzyme | Reference |

| Endoplasmic Reticulum | Fatty acid uptake and activation (FATP4, ACSL4) | researchgate.netnih.gov |

| Cytoplasm | De novo fatty acid synthesis (ACC1) | nih.gov |

| Lipid Droplets (Adiposomes) | Fatty acid activation (ACSL3) | nih.gov |

| Mitochondria | Fatty acid oxidation (ACC2) | nih.gov |

| Trans-Golgi Network / Endosomes | Fatty acid activation (ACSL3) | nih.gov |

Role in General Lipid and Fatty Acid Metabolism (e.g., Lipid Peroxidation)

This compound is an oxidized derivative of linoleic acid, which is the most prevalent polyunsaturated fatty acid in human tissues. unc.edu Its formation and subsequent metabolic activities are intrinsically linked to the processes of lipid peroxidation and cellular signaling pathways that govern lipid metabolism. The generation of this compound can occur through both enzymatic pathways, such as those involving lipoxygenase (LOX) and cyclooxygenase (COX), and non-enzymatic free radical-mediated oxidation. unc.edu

The biosynthesis from linoleic acid is a multi-step process. Initially, linoleic acid is oxidized to form 13-hydroperoxyoctadecadienoic acid (13-HPODE) by enzymes like lipoxygenase. mdpi.com This hydroperoxide is an unstable intermediate of lipid peroxidation, which can be subsequently reduced by peroxidases, such as glutathione (B108866) peroxidase, to the more stable alcohol, 13-hydroxyoctadecadienoic acid (13-HODE). mdpi.comnih.gov The final step in the primary formation pathway is the oxidation of 13-HODE to this compound, a reaction catalyzed by a NAD+-dependent dehydrogenase found in tissues like the rat colonic mucosa. mdpi.comlipidmaps.org This conversion from the hydroxy to the keto form is considered a critical metabolic activation step, as 13-HODE requires this dehydrogenation to become reactive with cellular proteins. nih.gov

Table 1: Key Enzymes and Precursors in the Formation of this compound

| Step | Precursor Compound | Enzyme/Process | Product Compound |

|---|---|---|---|

| 1 | Linoleic Acid | Lipoxygenase (LOX) / Cyclooxygenase (COX) | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) |

| 2 | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Glutathione Peroxidase | 13-Hydroxyoctadecadienoic acid (13-HODE) |

| 3 | 13-Hydroxyoctadecadienoic acid (13-HODE) | NAD+-dependent Dehydrogenase | This compound |

As a product of lipid peroxidation, this compound and its precursors are significant markers of oxidative stress. lipotype.com The initial peroxide, 13-HPODE, can decompose into various toxic aldehydes, contributing to cellular damage. mdpi.com However, these molecules also participate actively in cellular signaling. Research indicates that this compound is a reactive molecule that can form adducts with cellular proteins by binding to thiol groups on cysteine and glutathione residues. nih.gov This interaction with proteins is a primary mechanism through which it exerts its biological effects, while no significant reaction has been observed with RNA or DNA. nih.gov

The influence of this compound and related metabolites extends to the regulation of lipid metabolism, largely through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial transcription factors in controlling lipid and glucose homeostasis. mdpi.comresearchgate.net The precursor 13-HPODE has been shown to enhance PPAR signaling. mdpi.com Furthermore, studies on structurally similar compounds provide strong evidence for this role. For example, 13-oxo-octadecatrienoic acid (a derivative of α-linolenic acid) is a known activator of PPARγ, which in adipocytes promotes glucose uptake, stimulates adiponectin secretion, and enhances differentiation. researchgate.net Another related keto fatty acid, 9-KOTrE, activates PPAR-α, which boosts fatty acid uptake and oxidation. nih.gov These findings suggest that this compound likely functions as a signaling molecule that modulates gene expression related to fatty acid metabolism and energy homeostasis.

Table 2: Research Findings on the Metabolic Effects of this compound and Related Compounds

| Compound | Model System | Key Finding | Implication for Lipid Metabolism |

|---|---|---|---|

| This compound | Rat Colonic Mucosal Explants | Binds to cellular proteins via thiol groups. nih.gov | A mechanism for modulating cellular function and metabolic enzyme activity. |

| 13-HODE (precursor) | Caco-2 Cells | Decreases the secretion of triacylglycerol. nih.gov | May regulate lipid packaging and transport from intestinal cells. |

| 13-HPODE (precursor) | Caco-2 Cells | Enhances PPAR signaling. mdpi.com | Modulates genes involved in lipid metabolism and inflammation. |

| 13-oxo-octadecatrienoic acid (related compound) | Adipocytes | Activates PPARγ, stimulating glucose uptake and adiponectin secretion. researchgate.net | Directly links the 13-oxo structure to the regulation of glucose and lipid metabolism. |

| 9-KOTrE (related compound) | In Vitro Studies | Activates PPAR-α. nih.gov | Promotes the uptake and oxidation (breakdown) of fatty acids. |

Molecular Mechanisms and Biological Functions in Pre Clinical Research Models

Cellular Regulation and Signaling Pathways

13-Oxooctadecanoic acid, a derivative of linoleic acid, has been the subject of pre-clinical research to elucidate its roles in various cellular processes. Studies have investigated its impact on cell proliferation, gene expression, receptor activation, and cellular differentiation, revealing complex interactions with key signaling pathways.

Impact on Cell Proliferation and Apoptosis (e.g., Suppression of Breast Cancer Stem Cell Proliferation, Induction of Apoptosis)

Research has demonstrated that 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) exhibits inhibitory effects on the proliferation of breast cancer cells. oncozine.comnih.gov Specifically, it has been shown to suppress the formation and proliferation of mammospheres, which are clusters of breast cancer stem cells (BCSCs). oncozine.commdpi.comnih.gov This suggests a targeted effect on the subpopulation of cancer cells responsible for tumor initiation and recurrence. mdpi.comnih.gov

| Experimental Model | Compound | Key Findings |

| Breast Cancer Stem Cells (BCSCs) | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Suppressed cell proliferation and mammosphere formation. oncozine.commdpi.comnih.gov |

| Breast Cancer Stem Cells (BCSCs) | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Increased apoptosis. oncozine.commdpi.comnih.gov |

| Breast Cancer Stem Cells (BCSCs) | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Reduced the subpopulation of CD44high/CD24low cells and ALDH expression. oncozine.com |

Gene Expression Modulation (e.g., c-Myc Down-regulation, STAT3 Suppression)

The anti-proliferative and pro-apoptotic effects of 13-Oxo-ODE are associated with its ability to modulate the expression of key genes involved in cancer cell survival and stemness. A notable finding is the down-regulation of the c-myc gene expression by 13-Oxo-ODE. oncozine.commdpi.comnih.gov The c-Myc protein is a transcription factor that plays a crucial role in cell growth and proliferation, and its inhibition is a key target in cancer therapy. oncozine.comnih.gov By reducing c-Myc expression, 13-Oxo-ODE may disrupt the signaling pathways that drive the growth of breast cancer stem cells. oncozine.commdpi.comnih.gov

Further studies have shown that 13-Oxo-ODE also down-regulates the transcription levels of other cancer stem cell marker genes, including Nanog, CD44, and Oct4. oncozine.com These genes are essential for maintaining the self-renewal and pluripotent properties of stem cells.

| Target Gene | Compound | Effect |

| c-myc | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Decreased gene expression. oncozine.commdpi.comnih.gov |

| Nanog | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Down-regulated transcription levels. oncozine.com |

| CD44 | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Down-regulated transcription levels. oncozine.com |

| Oct4 | 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Down-regulated transcription levels. oncozine.com |

Receptor Activation and Agonism (e.g., Peroxisome Proliferator-Activated Receptor-α (PPARα), PPARγ, Transient Receptor Potential Vanilloid 1 (TRPV1))

This compound and its derivatives have been identified as agonists for several cellular receptors. In vitro luciferase assays have shown that 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) significantly induces the activation of Peroxisome Proliferator-Activated Receptor-α (PPARα), a transcription factor that plays a key role in regulating energy metabolism. In fact, its activity was found to be stronger than that of conjugated linoleic acid, a known PPARα activator.

Furthermore, a related compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been shown to activate Peroxisome Proliferator-Activated Receptor-γ (PPARγ). PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis.

In addition to the PPAR family of receptors, oxidized forms of hydroxyoctadecadienoic acids, including 13-oxoODE, have been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is an ion channel involved in the detection of noxious stimuli.

| Receptor | Compound | Activity |

| Peroxisome Proliferator-Activated Receptor-α (PPARα) | 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Agonist |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Activator |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | 13-oxoODE | Agonist |

Influence on Cellular Differentiation (e.g., Adipocyte Differentiation)

The activation of PPARγ by 13-oxo-OTA has been linked to the promotion of adipocyte differentiation. Studies have shown that 13-oxo-OTA induces the expression of PPARγ target genes in adipocytes, thereby promoting their differentiation. This process is also associated with the induced secretion of adiponectin and stimulated glucose uptake in these cells.

Metabolic Regulation Studies (in Pre-clinical/Animal Models)

Carbohydrate Metabolism (e.g., Plasma Glucose, Insulin (B600854), Adiponectin Regulation)

In animal models, 13-oxo-ODA has been shown to influence carbohydrate metabolism. In a study involving obese diabetic mice fed a high-fat diet, treatment with 13-oxo-ODA resulted in a significant decrease in both plasma glucose and insulin concentrations. Specifically, there were reported decreases of 22% in plasma glucose and 32% in plasma insulin in the mice receiving 13-oxo-ODA.

Moreover, the concentration of plasma adiponectin, an adipocytokine known to improve insulin resistance, was found to increase in the 13-oxo-ODA-fed mice. This suggests that 13-oxo-ODA may have a beneficial role in managing conditions related to insulin resistance.

Lipid Metabolism (e.g., Triglyceride Reduction, Fatty Acid Oxidation)

In preclinical research, this compound and its precursors have been investigated for their roles in lipid metabolism, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis. The derivative, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), has been identified as a potent agonist for PPARα, a nuclear receptor that governs energy metabolism. researchgate.net Another form, 13-oxo-octadecatrienoic acid, has been shown to activate PPARγ, which promotes the differentiation of adipocytes. researchgate.net

The precursor to this compound, 13-hydroxyoctadecadienoic acid (13-HODE), has demonstrated effects on triglyceride-rich lipoproteins. In studies using Caco-2 cells, an intestinal cell line, 13-HODE was found to interfere with the assembly and secretion of these lipoproteins. nih.govnih.gov Specifically, compared to its parent fatty acid, linoleic acid, 13-HODE led to a decrease in the secretion of triacylglycerol mass. nih.gov This suggests a potential mechanism for reducing circulating triglyceride levels by modulating their release from intestinal cells. nih.gov The activation of PPARs by these oxidized fatty acids is a central mechanism through which they influence lipid metabolism, including processes like fatty acid uptake and oxidation. nih.gov

Fatty acid oxidation (FAO) is a critical catabolic process for energy production, where fatty acids are broken down to produce acetyl-CoA. nih.gov The efficiency of FAO can vary depending on the fatty acid's structure, such as chain length and degree of saturation. twinwoodcattle.com While direct studies on this compound's specific impact on the rate of FAO are limited, its role as a PPAR agonist suggests it can influence the expression of genes involved in this pathway. nih.govnih.gov The TCA cycle is the central hub for the final oxidation of carbons derived from fatty acids. nih.gov

Table 1: Investigated Effects on Lipid Metabolism

| Compound Studied | Model | Key Finding | Potential Implication |

|---|---|---|---|

| 13-oxo-9,11-octadecadienoic acid | In vitro | Potent activator of PPARα | Regulation of energy metabolism researchgate.net |

| 13-oxo-octadecatrienoic acid | Adipocytes | Activates PPARγ, inducing differentiation | Influence on adipogenesis and glucose metabolism researchgate.net |

| 13-hydroxyoctadecadienoic acid (13-HODE) | Caco-2 cells | Decreased secretion of triacylglycerol mass | Reduction of circulating triglycerides nih.gov |

Immunomodulatory and Anti-inflammatory Research

Role in Inflammatory Responses

A significant body of preclinical research has focused on the anti-inflammatory properties of a specific form of this compound, namely (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, often referred to as 13-KODE. nih.govnih.gov Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated its potent ability to suppress inflammatory responses. nih.govnih.gov

In these models, 13-KODE was shown to inhibit the production of key pro-inflammatory mediators. It effectively suppressed LPS-induced nitric oxide (NO) production by inhibiting the expression of inducible NO synthase (iNOS). nih.govresearchgate.net Furthermore, it significantly reduced the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov At a concentration of 100 μM, 13-KODE treatment resulted in a 66% decrease in TNF-α transcripts and a 61% decrease in TNF-α protein levels in LPS-stimulated cells. nih.gov Similarly, IL-1β mRNA and protein levels were downregulated by 52% and 72%, respectively. nih.gov

The molecular mechanisms underlying these anti-inflammatory effects involve the inhibition of critical signaling pathways. Research indicates that 13-KODE inhibits the LPS-stimulated nuclear translocation of NF-κB (p65), a pivotal transcription factor that controls the expression of many pro-inflammatory genes. nih.govresearchgate.net It also blocks the activation of mitogen-activated protein kinases (MAPKs), another key pathway in the inflammatory cascade. nih.govnih.gov The anti-inflammatory activity is also mediated through the activation of PPAR-γ, which leads to transcriptional repression of pro-inflammatory factors. nih.gov

Table 2: Anti-inflammatory Effects of 13-KODE in LPS-Stimulated Macrophages

| Inflammatory Mediator/Pathway | Effect of 13-KODE (100 μM) | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibited | nih.govnih.gov |

| TNF-α Production (protein) | 61% decrease | nih.gov |

| IL-1β Production (protein) | 72% decrease | nih.gov |

| NF-κB Nuclear Translocation | Inhibited | nih.govresearchgate.net |

| MAPK Activation | Inhibited | nih.govnih.gov |

Modulation of Oxidative Stress

This compound has been shown to play a significant role in modulating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. mdpi.com In studies with LPS-stimulated macrophages, 13-KODE demonstrated strong antioxidant activity by significantly reducing the LPS-induced accumulation of ROS. nih.govnih.gov In one experiment, fluorescent signals indicating ROS were increased 12.2-fold in LPS-treated cells, and this increase was reduced by 88% in cells also treated with 13-KODE. nih.gov

The mechanism for this antioxidant effect involves the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.gov The Nrf2/HO-1 axis is a crucial cellular defense mechanism that protects against oxidative stress. nih.gov Treatment with 13-KODE was found to increase the protein levels of Nrf2 and HO-1 by 4.6-fold and 20-fold, respectively. nih.gov By activating this pathway, 13-KODE enhances the cell's capacity to counteract oxidative damage, thereby inhibiting the crosstalk between oxidative stress and inflammation. nih.gov

Interaction with Biomolecules (e.g., Esterification to Phospholipids)

Preclinical studies have shown that this compound (13-OXO) can interact directly with cellular macromolecules, particularly proteins. Research using radiolabeled 13-OXO in colonic mucosal explants demonstrated that the compound binds to cellular proteins. nih.gov Further investigation revealed that this binding involves protein-derived thiol groups, such as those from cysteine residues. nih.gov The precursor, 13-HODE, requires metabolic dehydrogenation to become the more reactive 13-OXO before it can bind to these cellular proteins. nih.gov

While direct studies detailing the esterification of this compound into phospholipids (B1166683) are not extensively documented, the behavior of its precursor and other oxidized fatty acids provides a strong basis for this interaction. The general biochemical process involves the incorporation of oxidized fatty acids into more complex lipids like phospholipids. nih.gov The precursor, 13-HODE, is readily taken up by cells and esterified into lipids. nih.gov This process of forming an ester linkage occurs when a carboxylic acid, such as this compound, reacts with an alcohol group, like the glycerol (B35011) backbone of a phospholipid, in a condensation reaction. csbsju.edu This incorporation of oxidized fatty acids into cell membranes can modify the physical properties of the membrane and allows these bioactive lipids to be stored within the cell. nih.gov

Analytical and Synthetic Methodologies for Academic Research

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 13-oxooctadecanoic acid in various biological and chemical matrices are crucial for understanding its roles and functions. Researchers employ several advanced analytical techniques, each offering distinct advantages in terms of sensitivity, specificity, and structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) stands as a primary tool for the analysis of oxo fatty acids due to its high sensitivity and specificity. nih.gov These methods typically involve a sample preparation step, chromatographic separation, and mass spectrometric detection.

Sample Preparation: A common preparatory step for analyzing total fatty acid content involves alkaline hydrolysis to release esterified forms of the acid from complex lipids. nih.gov The sample is often treated with potassium hydroxide (B78521) in methanol (B129727) and heated. nih.gov To minimize auto-oxidation during this process, antioxidants are added, and procedures are conducted on ice. nih.gov Following hydrolysis, the sample is acidified, and the fatty acids are extracted using an organic solvent like hexane (B92381) in a liquid-liquid extraction process. nih.govsfrbm.org

Chromatographic Separation and MS Detection: The extracted analytes are separated using a liquid chromatography system, often with a reversed-phase column. The separated compounds are then introduced into the mass spectrometer, which is typically operated in negative electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an isotope-labeled internal standard. nih.govnih.gov High-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, further confirming the identity of the compound. nih.gov A robust and rapid LC-HRMS method can permit the simultaneous determination of multiple saturated oxo fatty acids in a single 10-minute run. nih.gov

Research on the related compound, 13-oxo-octadecadienoic acid (13-oxoODE), has established methods with a limit of quantitation (LOQ) as low as 26.8 nmol/L in rat plasma. nih.gov The MS/MS fragmentation of the deprotonated molecular ion of 13-oxoODE yields characteristic product ions, such as those at m/z 113.0966 and 167.1077, which are used for its specific detection. nih.gov For saturated oxo fatty acids, a common fragment observed results from the loss of CO2. nih.gov

| Parameter | Typical Value / Method | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Sample Prep | Alkaline Hydrolysis, Liquid-Liquid Extraction | nih.gov |

| Quantification | Multiple Reaction Monitoring (MRM), Isotope Dilution | nih.govnih.gov |

| LOQ (for 13-oxoODE) | 26.8 nmol/L | nih.gov |

| Characteristic Fragments (for 13-oxoODE) | m/z 113.0966, 167.1077, 249.2224 | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing fatty acids. However, due to the low volatility of carboxylic acids like this compound, a chemical derivatization step is required to convert them into more volatile and thermally stable compounds before analysis. mdpi.com

Derivatization: The most common derivatization method is silylation, which replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com This reaction reduces the compound's polarity and increases its volatility. gcms.cz A typical procedure involves reacting the dried sample extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with trimethylchlorosilane (TMCS), in a solvent like pyridine. mdpi.com The reaction is generally carried out at an elevated temperature (e.g., 75-100 °C) for a specific duration (e.g., 30-60 minutes) to ensure completion. mdpi.com Another approach is esterification, which converts the carboxylic acid into its corresponding ester, such as a methyl ester (FAME). mdpi.com

Laboratory Synthesis Approaches

Enzymatic Cascade Reactions for Production

Enzymatic cascade reactions offer a powerful and sustainable approach for the synthesis of complex molecules like this compound. These one-pot multi-enzyme systems can convert simple precursors into the desired product with high selectivity and efficiency, often under mild reaction conditions. sciepublish.com

A key enzymatic step in the biosynthesis of 13-oxo-octadecadienoic acid (13-oxo-ODE), a related compound, is the dehydrogenation of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). lipidmaps.org This conversion is catalyzed by a NAD+-dependent hydroxy fatty acid dehydrogenase. lipidmaps.orgkyoto-u.ac.jp Building on this, a multi-enzyme cascade for the production of this compound can be conceptualized, starting from the readily available linoleic acid.

The proposed enzymatic cascade involves a sequence of three enzymatic reactions:

Lipoxygenation: The cascade initiates with the action of a lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid to form a hydroperoxy intermediate, specifically 13-hydroperoxyoctadecadienoic acid (13-HPODE). mdpi.comhmdb.ca

Reduction: The hydroperoxy group of 13-HPODE is then reduced to a hydroxyl group by the action of a peroxidase, yielding 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org

Dehydrogenation: Finally, a hydroxy fatty acid dehydrogenase oxidizes the hydroxyl group of 13-HODE to a ketone, resulting in the formation of this compound. kyoto-u.ac.jp

A similar three-step enzymatic cascade has been successfully employed for the synthesis of cis-(+)-12-oxophytodienoic acid (cis-(+)-12-OPDA) from α-linolenic acid, utilizing a lipoxygenase, an allene (B1206475) oxide synthase (AOS), and an allene oxide cyclase (AOC). nih.gov This demonstrates the feasibility of designing and implementing such biocatalytic pathways for the production of specific oxylipins.

The table below outlines the key enzymes and their roles in the proposed enzymatic cascade for the production of this compound.

| Step | Enzyme | Substrate | Product | Cofactor/Cosubstrate |

| 1 | Lipoxygenase (LOX) | Linoleic acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | O₂ |

| 2 | Peroxidase | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 13-Hydroxyoctadecadienoic acid (13-HODE) | e.g., Glutathione (B108866) |

| 3 | Hydroxy fatty acid dehydrogenase | 13-Hydroxyoctadecadienoic acid (13-HODE) | This compound | NAD⁺ |

Interactive Data Table: Enzymes in the Proposed Cascade for this compound Synthesis

Photochemical Hydroacylation for Oxo-Fatty Acid Synthesis

Photochemical methods provide an alternative strategy for the synthesis of oxo-fatty acids, leveraging light energy to drive chemical transformations. While direct photochemical hydroacylation for the synthesis of this compound is not extensively documented, related photochemical reactions offer insights into potential synthetic routes.

One relevant approach involves the oxidative cleavage of unsaturated fatty acids to generate ω-oxo fatty acids. nih.gov This process typically utilizes reagents like sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄) to cleave the double bonds and form aldehydes, which can then be oxidized to carboxylic acids or exist as oxo-fatty acids. nih.gov While not a direct hydroacylation, this method highlights the use of oxidative processes, which can be photochemically induced, to introduce a carbonyl group into a fatty acid chain.

Furthermore, research on the photochemistry of fatty acid surfactants has shown that irradiation can lead to the formation of unsaturated products. su.se This suggests that photochemical reactions can be employed to modify the carbon backbone of fatty acids, potentially creating precursors for subsequent oxidation to form the oxo group.

The table below summarizes a general photochemical approach for the generation of oxo-fatty acids.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | Oxidative Cleavage | NaIO₄/OsO₄ or Photochemical equivalent | ω-Oxo fatty acid |

| 2 | Further Modification (if necessary) | Standard organic transformations | Target oxo-fatty acid |

Interactive Data Table: General Photochemical Approach for Oxo-Fatty Acid Synthesis

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities and Molecular Targets

Recent studies have identified several key biological activities of 13-oxo-ODE, pointing toward promising areas for future investigation. A significant finding is the anti-inflammatory effect of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (also referred to as 13-KODE), a form of 13-oxo-ODE. This compound, isolated from the halophyte Salicornia herbacea L., has been shown to suppress inflammatory responses in lipopolysaccharide-stimulated macrophage cells. nih.gov The mechanism involves the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways, as well as the activation of the Nrf2/HO-1 antioxidant pathway. nih.gov

Furthermore, metabolites of α-linolenic acid, including 13-oxo-9(Z),15(Z)-octadecadienoic acid, have been found to induce the differentiation of anti-inflammatory M2 macrophages by acting on the G protein-coupled receptor 40 (GPR40). nih.gov Another isomer, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been identified as an activator of peroxisome proliferator-activated receptor gamma (PPARγ) in adipocytes, promoting their differentiation and enhancing glucose uptake. researchgate.net In other contexts, 13-oxo-ODE has been shown to stimulate cell proliferation in rat colonic mucosa and is thought to be involved in the maturation of reticulocytes into erythrocytes. lipidmaps.org

These findings open the door to exploring 13-oxo-ODE and its isomers as potential therapeutic agents for inflammatory diseases, metabolic disorders, and tissue regeneration. Future research should focus on identifying and validating additional molecular targets and elucidating the downstream signaling cascades through which 13-oxo-ODE exerts its diverse effects.

Table 1: Known Biological Activities and Molecular Targets of 13-Oxooctadecanoic Acid and Its Isomers

| Compound/Isomer | Biological Activity | Molecular Target/Pathway |

|---|---|---|

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory; Suppresses NO, TNF-α, IL-1β | Inhibition of NF-κB and MAPK; Activation of Nrf2/HO-1 |

| 13-oxo-9(Z),15(Z)-octadecadienoic acid | Induces anti-inflammatory M2 macrophage differentiation | G protein-coupled receptor 40 (GPR40) |

| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Promotes adipocyte differentiation; Stimulates glucose uptake | Peroxisome proliferator-activated receptor gamma (PPARγ) |

Investigation of Stereoisomeric Specificity in Biological Processes

The biological activity of molecules is often highly dependent on their three-dimensional structure, a concept known as stereospecificity. libretexts.org Fatty acid oxygenases, the enzymes that initiate the formation of oxidized lipids like 13-oxo-ODE, frequently exhibit remarkable stereoselectivity, producing specific enantiomers (e.g., S or R configurations). researchgate.net For instance, in psoriatic skin scales, the precursor 13-hydroxyoctadecadienoic acid is found predominantly in the S configuration (13(S)-HODE). researchgate.net Since 13-oxo-ODE is formed from 13-HODE, the stereochemistry of the precursor will directly influence the resulting keto acid.

This inherent chirality is crucial because biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral and can differentiate between stereoisomers. libretexts.org This can lead to significant differences in biological activity between enantiomers. While research on the stereospecificity of 13-oxo-ODE itself is limited, the broader field of lipid biology has consistently shown its importance. libretexts.org

Future research must therefore focus on:

Synthesizing and isolating pure stereoisomers of 13-oxo-ODE.

Evaluating the distinct biological activities of each isomer (e.g., R vs. S) in various cellular and animal models.

Determining if specific molecular targets, such as GPR40 or PPARγ, exhibit preferential binding to one stereoisomer over another.

Understanding this stereoisomeric specificity is essential for developing targeted therapeutic strategies and for accurately interpreting the compound's role in physiological and pathological processes.

Biotechnological Production and Engineering of Microbial Pathways

The growing interest in the biological activities of 13-oxo-ODE necessitates the development of sustainable and scalable production methods. Biotechnological production using engineered microbes presents a promising alternative to complex chemical synthesis. frontiersin.org Organisms like Escherichia coli and yeast are attractive hosts for producing fatty acids and their derivatives due to their well-understood genetics and metabolism. nih.govmdpi.com

Metabolic engineering strategies can be employed to create microbial cell factories for high-yield production. researchgate.net Key steps in this process include:

Enhancing Precursor Supply: Increasing the intracellular pools of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. mdpi.comnih.gov

Pathway Optimization: Overexpressing key enzymes in the fatty acid biosynthesis pathway and introducing heterologous enzymes, such as specific thioesterases, to control the chain length of the fatty acid products. nih.govfrontiersin.org

Blocking Competing Pathways: Deleting or downregulating genes involved in fatty acid degradation (β-oxidation) or competing metabolic pathways to channel metabolic flux towards the desired product. researchgate.net

Introducing Oxidation Steps: Expressing specific monooxygenases (e.g., P450 enzymes) and dehydrogenases that can convert the microbially produced linoleic acid or oleic acid first into 13-HODE and subsequently into 13-oxo-ODE. frontiersin.org

These advanced synthetic biology and metabolic engineering approaches can facilitate the cost-effective and sustainable production of specific isomers of 13-oxo-ODE for research and potential commercial applications. nih.gov

Table 2: Key Strategies in Microbial Engineering for Fatty Acid Production

| Strategy | Target | Rationale |

|---|---|---|

| Precursor Supply Enhancement | Acetyl-CoA, Malonyl-CoA pools | Increase the availability of building blocks for fatty acid synthesis. |

| Pathway Optimization | Fatty acid synthase (FAS) enzymes, Thioesterases | Boost the rate of fatty acid production and control the carbon chain length. |

| Inhibition of Degradation | β-oxidation pathway genes (e.g., fadD, fadR) | Prevent the breakdown of the fatty acid product, thereby increasing yield. |

Integration into Comprehensive Lipidomics and Metabolomics Studies

Lipidomics and metabolomics are powerful "omics" technologies used to comprehensively analyze the lipids and small molecules within a biological system. frontiersin.org Integrating 13-oxo-ODE into these studies is crucial for understanding its role in health and disease. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the sensitive and specific detection of oxidized linoleic acid metabolites (OXLAMs), including 13-oxo-ODE, in biological samples like plasma. nih.govnih.gov

Metabolomics studies have already demonstrated the utility of OXLAMs as biomarkers. For example, plasma levels of 13-HODE have been shown to increase significantly after intense physical exercise, correlating with markers of oxidative stress. researchgate.net By including 13-oxo-ODE in these analyses, researchers can gain a more complete picture of the linoleic acid oxidation pathway.

Future directions in this area include:

Developing standardized protocols for the quantification of 13-oxo-ODE in various biological matrices (e.g., plasma, tissues, urine). nih.gov

Incorporating 13-oxo-ODE into large-scale lipidomics and metabolomics studies of diseases such as cardiovascular disease, metabolic syndrome, and inflammatory disorders. frontiersin.org

Using these comprehensive datasets to identify correlations between 13-oxo-ODE levels and disease states, potentially establishing it as a novel biomarker for diagnosis or prognosis.

Understanding Cross-Talk between Host and Microbial Metabolism

The gut microbiota plays a profound role in host metabolism and immunity, partly by metabolizing dietary components like fatty acids into bioactive molecules. nih.govesi.academy There is growing evidence that the gut microbiome directly contributes to the metabolism of dietary linoleic acid, producing various metabolites that influence host physiology. harvard.eduresearchgate.netrsc.org

Research has shown that metabolites of α-linolenic acid, such as 13-hydroxy and 13-oxo derivatives, are produced by gut bacteria and can modulate host immune responses. nih.gov This highlights a critical axis of communication between dietary lipids, the gut microbiome, and the host's immune system. The gut can be viewed as a bioreactor where microbial enzymes convert dietary fatty acids into a diverse array of signaling molecules that are not produced by the host alone. nih.gov

To fully understand the role of 13-oxo-ODE, it is essential to investigate this host-microbe metabolic cross-talk. nih.gov Key research questions include:

Which specific gut microbial species are responsible for converting dietary linoleic acid into 13-oxo-ODE?

How do diet, host genetics, and other factors influence the microbial production of 13-oxo-ODE in the gut?

Once produced by microbes, how is 13-oxo-ODE absorbed, and what are its systemic effects on host metabolic and immune pathways?

Answering these questions will provide a deeper understanding of how the interplay between diet and the microbiome contributes to health and disease, with 13-oxo-ODE being a key signaling molecule in this complex interaction.

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound

| Method | Sensitivity | Specificity | Typical Use Case |

|---|---|---|---|

| LC-MS/MS | 0.1–1 ng/mL | High | Trace quantification in plasma |

| GC-FID | 1–10 µg/mL | Moderate | Bulk synthesis quality control |

| Preparative HPLC | N/A | High | Isolation from lipid mixtures |

| NMR | N/A | Structural | Confirm synthetic product identity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.